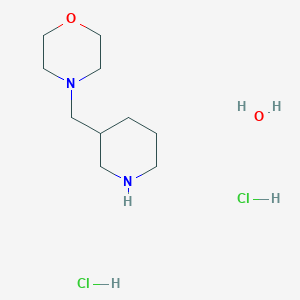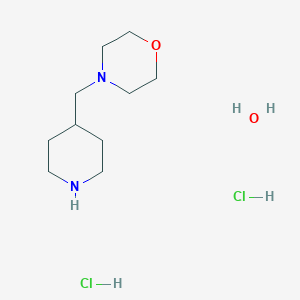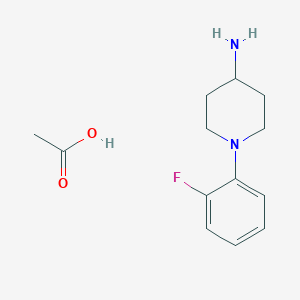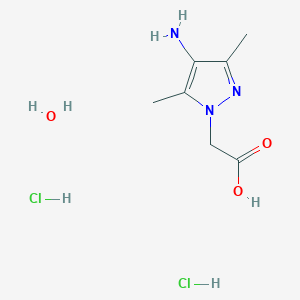![molecular formula C13H14FN3O B3807648 2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)
2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol
Descripción general
Descripción
2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is commonly referred to as FMPA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of FMPA involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. FMPA inhibits the activity of protein kinase C, which is involved in cell signaling and growth. FMPA also inhibits the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
FMPA has been shown to have various biochemical and physiological effects. Studies have shown that FMPA can induce apoptosis in cancer cells by activating the caspase pathway. FMPA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FMPA in lab experiments is its potent inhibitory effect on cancer cell growth. FMPA can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using FMPA in lab experiments is its potential toxicity. FMPA can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For the study of FMPA include further study in cancer research, the study of potential side effects, and the development of methods to mitigate these side effects.
Aplicaciones Científicas De Investigación
FMPA has been studied for its potential in various scientific research applications. One of the primary applications of FMPA is in cancer research. Studies have shown that FMPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMPA has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-2-3-10(6-11(9)14)12-7-13(15-4-5-18)17-8-16-12/h2-3,6-8,18H,4-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZPXFAOALBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)NCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylphenyl)thio]-1-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B3807569.png)
![(1S*,4S*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3807573.png)
![{3-[5-(5-methyl-3-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B3807581.png)
![1-acetyl-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinamine](/img/structure/B3807589.png)
![[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B3807590.png)
![N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3807594.png)
![4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-N,N-dimethyl-1-piperazinecarboxamide bis(trifluoroacetate) (salt)](/img/structure/B3807605.png)


![1-cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3807630.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)

